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Compound of Interest

Compound Name: 6-Bromo-2-methylquinolin-4-ol

Cat. No.: B027710 Get Quote

An in-depth analysis of 6-Bromo-2-methylquinolin-4-ol, a heterocyclic compound of interest

in medicinal chemistry and drug development, is detailed in these application notes. Mass

spectrometry is a critical technique for the structural elucidation and quantification of such

molecules. This document provides comprehensive protocols for the analysis of 6-Bromo-2-
methylquinolin-4-ol using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS), intended for researchers,

scientists, and drug development professionals.

Compound Information
6-Bromo-2-methylquinolin-4-ol is a quinoline derivative. The quinoline scaffold is a structural

component in many biologically active compounds. Accurate mass determination and

fragmentation analysis are essential for its unambiguous identification and characterization in

various matrices.

Table 1: Physicochemical Properties of 6-Bromo-2-methylquinolin-4-ol
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Property Value Reference

Molecular Formula C₁₀H₈BrNO [1]

Average Molecular Weight 238.08 g/mol [1]

Monoisotopic Mass 236.97893 Da [1]

CAS Number 103030-28-0 [2]

| Synonyms | 6-bromo-2-methyl-4-quinolinol |[1] |

Mass Spectrometry Analysis
Mass spectrometry of 6-Bromo-2-methylquinolin-4-ol is characterized by a distinct isotopic

pattern due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly

equal natural abundance (approximately 50.7% and 49.3%, respectively).[3][4] This results in a

pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any bromine-

containing fragments.[4]

Table 2: Expected Molecular Ion Peaks for 6-Bromo-2-methylquinolin-4-ol

Ionization Mode Ion Expected m/z Notes

EI / ESI [M]⁺ 236.98
Corresponding to
C₁₀H₈⁷⁹BrNO

EI / ESI [M+2]⁺ 238.98
Corresponding to

C₁₀H₈⁸¹BrNO

ESI / CI [M+H]⁺ 237.99
Protonated molecule

with ⁷⁹Br

| ESI / CI | [M+H+2]⁺ | 239.99 | Protonated molecule with ⁸¹Br |

Experimental Workflow
The general workflow for the mass spectrometric analysis of 6-Bromo-2-methylquinolin-4-ol
involves sample preparation followed by chromatographic separation and mass spectrometric
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detection and analysis.
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Caption: General experimental workflow for MS analysis.

Proposed Fragmentation Pathway
The fragmentation of quinoline derivatives in the mass spectrometer provides valuable

structural information.[5][6] For 6-Bromo-2-methylquinolin-4-ol, fragmentation in positive ion

mode (ESI+) is proposed to initiate from the protonated molecule ([M+H]⁺). Key fragmentation

pathways likely include the neutral loss of carbon monoxide (CO) from the quinolinone

tautomer and the loss of the methyl radical.

[M+H]⁺
m/z 238/240

[M+H-CO]⁺
m/z 210/212

-CO

[M+H-CH₃]⁺
m/z 223/225

-CH₃•

[M+H-HBr]⁺
m/z 158

-HBr

Click to download full resolution via product page

Caption: Proposed ESI+ fragmentation of 6-Bromo-2-methylquinolin-4-ol.

Detailed Experimental Protocols
The following protocols are generalized and may require optimization based on the specific

instrumentation and analytical goals.

Protocol 1: Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the analysis of quinoline compounds.

[7]

Sample Preparation:
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Accurately weigh 1 mg of 6-Bromo-2-methylquinolin-4-ol and dissolve it in 1 mL of

methanol or acetonitrile to prepare a 1 mg/mL stock solution.

Perform serial dilutions of the stock solution with the initial mobile phase composition to

prepare working standards for calibration.

Filter all samples and standards through a 0.22 µm or 0.45 µm filter before analysis.[7]

LC Parameters:

Instrument: High-Performance Liquid Chromatograph coupled to a tandem mass

spectrometer.

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Flow Rate: 0.8 mL/min.

Injection Volume: 5-10 µL.[7]

Gradient:

Start with 10% B, hold for 1 min.

Ramp to 95% B over 8 min.

Hold at 95% B for 2 min.

Return to 10% B in 0.5 min and re-equilibrate for 3 min.

MS/MS Parameters:

Ionization Mode: Electrospray Ionization, Positive (ESI+).

Scan Mode: Full scan (e.g., m/z 100-400) to identify the precursor ion ([M+H]⁺ at m/z

238/240) and product ion scan for fragmentation analysis.
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Precursor Ion: m/z 238.0 and 240.0.

Collision Energy: Optimize by infusing a standard solution (e.g., 10-40 eV).

Capillary Voltage: 3.5 kV.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Protocol 2: Gas Chromatography-Mass Spectrometry
(GC-MS)
Direct GC-MS analysis of 6-Bromo-2-methylquinolin-4-ol may be challenging due to the

polarity and low volatility imparted by the hydroxyl group. Derivatization may be required to

improve chromatographic performance.[8]

Sample Preparation (with Derivatization):

Silylation: Place a dried sample (approx. 0.1-1 mg) in a 2 mL reaction vial.[8]

Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile).[8]

Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Cap the vial tightly and heat at 60-70°C for 30 minutes.[8]

Cool to room temperature before injection.

GC Parameters:

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.[7]

Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[7]

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Injection Mode: Splitless.
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Inlet Temperature: 280 °C.

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 min.

Ramp to 280 °C at 15 °C/min.

Hold at 280 °C for 5 min.[7]

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-500.

Data Acquisition: Full scan mode.

Data Analysis and Interpretation
Compound Identification: Confirm the identity of the compound by matching the retention

time with a known standard and verifying the mass spectrum. The presence of the

characteristic [M]⁺ and [M+2]⁺ (or [M+H]⁺ and [M+H+2]⁺) ion cluster with approximately

equal intensities is a key identifier for this bromine-containing compound.[9]

Structural Confirmation: Analyze the fragmentation pattern obtained from MS/MS (for LC-

MS) or EI (for GC-MS). Compare the observed fragment ions with the proposed

fragmentation pathway to confirm the structure.

Quantification: For quantitative analysis, construct a calibration curve by plotting the peak

area of a specific ion (e.g., the most abundant precursor or fragment ion) against the

concentration of the prepared standards.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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